

Application Notes: Preparation and Applications of Cobalt(II) Chloride

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Compound of Interest

Compound Name: Cobalt(II) carbonate

Cat. No.: B7820635

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Introduction

Cobalt(II) chloride (CoCl_2) is an inorganic compound widely utilized in chemical synthesis and research.^{[1][2]} It serves as a common precursor for the synthesis of other cobalt compounds and is frequently used as a visual moisture indicator due to its distinct color change upon hydration.^{[1][2][3]} The anhydrous form is blue, while the hydrated forms, particularly the hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$), are pink or rose-red.^{[2][4]} This protocol details the synthesis of cobalt(II) chloride hexahydrate from the reaction of **cobalt(II) carbonate** with hydrochloric acid. This method is a straightforward acid-base reaction that produces cobalt(II) chloride, carbon dioxide, and water. The resulting cobalt(II) chloride is a versatile reagent used in organic synthesis, electroplating, and as a chemical inducer of hypoxia-like responses in cell culture for drug development research.^{[2][4]}

Chemical and Physical Data

A summary of the quantitative data for the primary reactants and the resulting product is presented below.

| Property | Cobalt(II) Carbonate (CoCO ₃) | Hydrochloric Acid (HCl) | Cobalt(II) Chloride Hexahydrate (CoCl ₂ ·6H ₂ O) |
|---------------------|---|---|--|
| Molar Mass | 118.94 g/mol [5] | 36.46 g/mol | 237.93 g/mol [2][6] |
| Appearance | Violet/Purple precipitate[7] | Colorless liquid | Rose-red crystals[2][6] |
| Density | ~4.13 g/cm ³ | ~1.18 g/mL (conc.) | 1.924 g/cm ³ [2][6][8] |
| Melting Point | Decomposes | -27.32 °C (38% soln) | 86 °C[2][6][8] |
| Solubility in Water | Insoluble | Miscible | 52.9 g/100 mL at 20 °C[6] |
| Safety | Harmful if swallowed[9] | Causes severe skin burns and eye damage[10] | LD50: 766 mg/kg (rat) [6]; Suspected carcinogen[4] |

Experimental Protocol: Synthesis of Cobalt(II) Chloride Hexahydrate

Objective: To synthesize cobalt(II) chloride hexahydrate by reacting **cobalt(II) carbonate** with hydrochloric acid.

Balanced Chemical Equation: $\text{CoCO}_3(\text{s}) + 2\text{HCl}(\text{aq}) \rightarrow \text{CoCl}_2(\text{aq}) + \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$ [5][6]

Materials:

- **Cobalt(II) carbonate** (CoCO₃)
- Concentrated Hydrochloric acid (HCl, ~37%)
- Distilled or deionized water
- Beakers
- Graduated cylinders

- Glass stirring rod
- Heating plate
- Filtration apparatus (funnel, filter paper)
- Evaporating dish
- Crystallizing dish

Procedure:

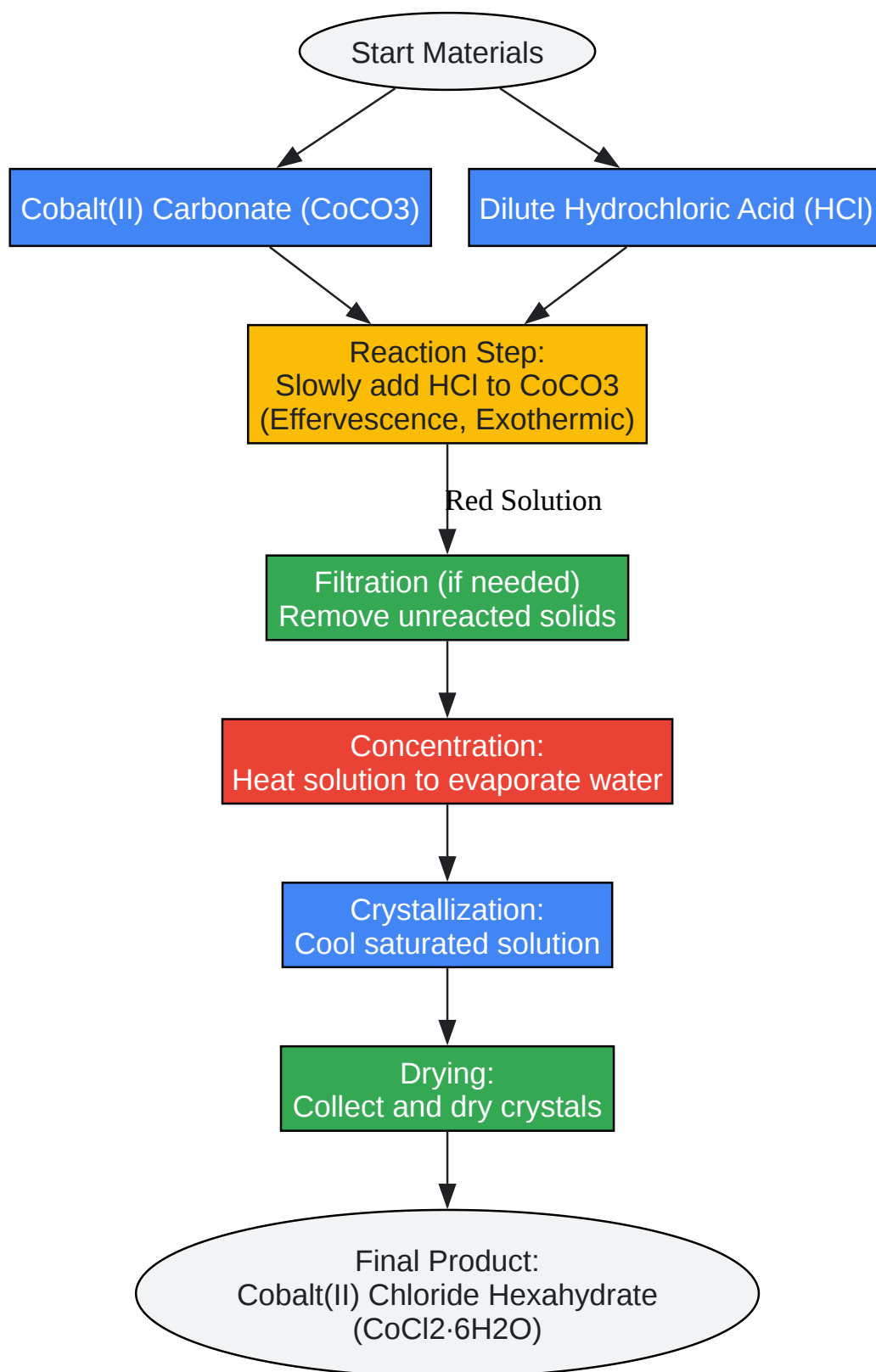
- Reagent Preparation:
 - Weigh a specific amount of **cobalt(II) carbonate** powder into a clean, dry beaker. For a lab-scale synthesis, 3.57 g can be used as a starting point.^[7]
 - Prepare a dilute solution of hydrochloric acid. For example, carefully add 2 mL of concentrated HCl to 10 mL of distilled water in a separate beaker while stirring.^[7] Caution: Always add acid to water.
- Reaction:
 - Place the beaker containing **cobalt(II) carbonate** on a magnetic stirrer, if available.
 - Slowly and carefully add the dilute hydrochloric acid to the **cobalt(II) carbonate** in small portions using a glass rod to guide the stream.^{[6][7]}
 - Effervescence (fizzing) will be observed as carbon dioxide gas is released.^[7] Add the acid slowly to prevent the reaction mixture from overflowing.^[6]
 - Continue adding acid and stir the mixture until all the **cobalt(II) carbonate** has reacted and the effervescence ceases. The solution will turn a deep red or purple color.^[7] The reaction is exothermic.^[7]
- Purification and Isolation:

- If any unreacted solid or impurities remain, filter the resulting red solution through a funnel with filter paper into a clean beaker or flask.[6][11]
- Transfer the clear cobalt(II) chloride solution to an evaporating dish.
- Gently heat the solution on a hot plate to evaporate some of the water and concentrate the solution. Do not boil to dryness. The endpoint for concentration is when the hot solution has a density of approximately 1.45-1.50 g/mL.[12]
- Crystallization and Drying:
 - Once concentrated, allow the solution to cool slowly to room temperature. Pink-red crystals of cobalt(II) chloride hexahydrate will form.[7] Cooling a saturated aqueous solution below 51.25 °C yields the hexahydrate.[2]
 - Decant the supernatant liquid and collect the crystals.
 - The crystals can be dried in a desiccator or by gently warming in an oven at a low temperature (below 86°C to avoid melting and loss of hydration water).[6]

Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]
- Ventilation: Conduct the experiment in a well-ventilated area or a chemical fume hood to avoid inhalation of HCl fumes and fine dust from the cobalt carbonate.[13][14]
- Handling Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.[10] Handle with extreme care.
- Handling Cobalt Compounds: **Cobalt(II) carbonate** and cobalt(II) chloride are harmful if swallowed and can cause skin and respiratory sensitization.[9][15] Cobalt compounds are classified as suspected carcinogens.[4] Avoid creating dust and direct contact.[13]
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow



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- To cite this document: BenchChem. [Application Notes: Preparation and Applications of Cobalt(II) Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820635#preparing-cobalt-ii-chloride-from-cobalt-carbonate-and-hcl]

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